molecular formula C17H15F3O B1327411 3-(2-Methylphenyl)-4'-trifluoromethylpropiophenone CAS No. 898789-79-2

3-(2-Methylphenyl)-4'-trifluoromethylpropiophenone

Cat. No.: B1327411
CAS No.: 898789-79-2
M. Wt: 292.29 g/mol
InChI Key: GPZPGQAGNLIGBX-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-4'-trifluoromethylpropiophenone is a propiophenone derivative featuring a 2-methylphenyl substituent at position 3 and a trifluoromethyl (-CF₃) group at position 4' on the phenyl ring.

Properties

IUPAC Name

3-(2-methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-12-4-2-3-5-13(12)8-11-16(21)14-6-9-15(10-7-14)17(18,19)20/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZPGQAGNLIGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644035
Record name 3-(2-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-79-2
Record name 1-Propanone, 3-(2-methylphenyl)-1-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-methylbenzene (toluene) with 4’-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methylphenyl)-4’-trifluoromethylpropiophenone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmaceutical Uses

3-(2-Methylphenyl)-4'-trifluoromethylpropiophenone has been investigated for its potential therapeutic applications. Its structural features suggest that it may interact with biological systems, particularly through enzyme modulation.

  • Enzyme Interaction : Research indicates that this compound may influence enzyme activity, leading to significant biological outcomes such as altered metabolic pathways and potential therapeutic effects against various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, modifications to the core structure have resulted in compounds exhibiting cytotoxic effects against various cancer cell lines.

  • Case Study : A derivative of this compound was tested against human colon adenocarcinoma and showed promising results with an IC50 value indicating effective inhibition of cell proliferation .
CompoundCancer Cell LineIC50 Value (µM)
Derivative ACXF HT-2992.4
Derivative BOVXF 8992.76

Material Science Applications

In material science, compounds like this compound are explored for their potential in developing advanced materials due to their unique electronic properties.

  • Polymer Chemistry : The trifluoromethyl group enhances the thermal stability and solubility of polymers, making them suitable for high-performance applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent modifications to introduce the trifluoromethyl group.

Synthesis Steps

  • Friedel-Crafts Acylation : The initial step involves reacting 2-methylphenyl with an acyl chloride in the presence of a Lewis acid catalyst.
  • Trifluoromethylation : Subsequent introduction of the trifluoromethyl group can be achieved through nucleophilic substitution or radical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-4’-trifluoromethylpropiophenone involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or binding to specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Systems

Key Substituents and Electronic Properties
  • Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃):
    The -CF₃ group in the target compound is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. In contrast, the methoxy group in 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (compound 1, ) is electron-donating, activating the ring for reactions like hydroxylation or oxidation. This stark difference impacts synthetic pathways and stability; for instance, -CF₃-containing compounds often require specialized fluorination reagents (e.g., Ruppert-Prakash reagent) compared to methoxy groups, which are introduced via simpler alkylation .

  • 2-Methylphenyl (2-MePh) vs. Compound 1 () lacks steric bulk at the phenyl ring but includes a 4'-methoxy group, which may enhance solubility via polar interactions.
Spectroscopic Comparisons

While NMR data for the target compound is unavailable, compound 1 () exhibits distinct $ ^1H $-NMR signals for aromatic protons (e.g., δ 7.53/7.00 for AA’BB’ systems) and oxygenated methine protons (δ 5.28 for H-1). The -CF₃ group in the target compound would likely cause downfield shifts in $ ^{13}C $-NMR for the adjacent carbon due to its strong inductive effect, contrasting with the upfield shifts observed for methoxy-bearing carbons in compound 1 (δ 159.6 for C-4') .

Core Structural Variations

Propiophenone vs. Phenalenone and Pyrazole Derivatives
  • Phenalenone Backbone (): Compound 1 features a fused tricyclic phenalenone core with three hydroxyl groups, contributing to its role as a biosynthetic intermediate in antibiotic phenylphenalenones. The target compound’s propiophenone backbone lacks this complexity, suggesting differences in metabolic pathways and reactivity.
  • The target compound’s simpler structure may reduce synthetic complexity but limit interaction with biological targets compared to these derivatives .
Table 1: Comparative Properties of Selected Compounds
Property 3-(2-MePh)-4'-CF₃-Propiophenone Compound 1 () Pyrazole Derivative ()
Molecular Weight ~280 (calculated) 322.12 Not reported
Key Substituents 2-MePh, 4'-CF₃ 4'-OCH₃, trihydroxy 2-MePh, pyrazole, piperazine
Electron Effects Strongly electron-withdrawing Electron-donating Mixed (heterocyclic)
Biological Role Hypothetical: Stabilized agent Antibiotic intermediate Antitumor

Biological Activity

Overview

3-(2-Methylphenyl)-4'-trifluoromethylpropiophenone is an aromatic ketone notable for its trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets. Potential mechanisms include:

  • Enzyme Modulation : The compound may influence enzyme activity, potentially inhibiting or enhancing metabolic pathways.
  • Signal Transduction Pathways : It could alter signaling pathways involved in cell proliferation and apoptosis.
  • Receptor Binding : There may be specific receptor interactions that mediate its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains, making it a candidate for development as an antibacterial agent .
  • Anticancer Properties : In vitro studies have shown promising results regarding the anticancer activity of this compound. It has demonstrated cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G2/M phase, which is crucial for cancer treatment strategies aimed at halting tumor growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerCytotoxic effects on leukemia and breast cancer cells
Cell Cycle ArrestInduces G2/M phase arrest in cancer cells

Case Study Example

A study conducted by researchers at a prominent university investigated the effects of this compound on human leukemia cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside significant alterations in apoptosis markers. This study supports the potential use of this compound as a therapeutic agent in leukemia treatment.

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